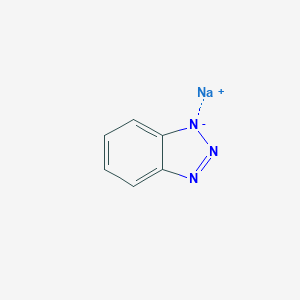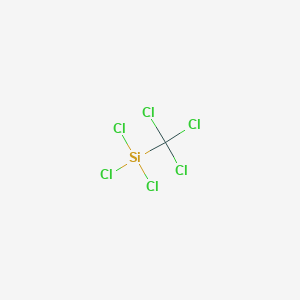
2-Etinilfurano
Descripción general
Descripción
2-Ethynylfuran is an organic compound with the molecular formula C6H4O. It consists of a furan ring with an ethynyl group (C≡CH) attached to the second carbon atom. This compound is known for its unique reactivity due to the presence of both the furan ring and the ethynyl group .
Aplicaciones Científicas De Investigación
2-Ethynylfuran has several scientific research applications, including:
Organic Synthesis: It serves as a valuable building block for the synthesis of diverse functional materials due to the presence of both the alkyne and furan moieties.
Material Science:
Biological Research: While specific biological applications are not extensively documented, its unique structure suggests potential for further exploration in medicinal chemistry.
Mecanismo De Acción
Mode of Action
It also has an ethynyl group (C≡CH) attached to the second carbon atom in the ring. The presence of the furan ring and the ethynyl group contributes to the reactivity of the molecule.
Result of Action
A study suggests that 2-ethynylfuran and similar compounds may be useful precursors for the preparation of conducting polymers .
Action Environment
Análisis Bioquímico
Biochemical Properties
The presence of the furan ring and the ethynyl group in 2-Ethynylfuran contributes to its reactivity. The furan ring is aromatic, meaning it has delocalized electrons that can participate in various chemical reactions. The ethynyl group is a reactive functional group that can undergo addition reactions.
Molecular Mechanism
The presence of the furan ring and the ethynyl group in 2-Ethynylfuran contributes to its reactivity. The furan ring is aromatic, meaning it has delocalized electrons that can participate in various chemical reactions. The ethynyl group is a reactive functional group that can undergo addition reactions.
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 2-Ethynylfuran in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 2-Ethynylfuran in animal models .
Transport and Distribution
There is currently no available data on how 2-Ethynylfuran is transported and distributed within cells and tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethynylfuran can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a furan derivative is coupled with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for 2-ethynylfuran are not extensively documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynylfuran undergoes various chemical reactions, including:
Cycloadditions: The ethynyl group can participate in cycloaddition reactions with electron-rich alkenes or alkynes to form new cyclic structures.
Sonogashira Coupling: This reaction allows the coupling of the ethynyl group with aryl or vinyl halides to form new carbon-carbon bonds in the presence of a palladium catalyst.
Common Reagents and Conditions:
Cycloadditions: Typically involve electron-rich alkenes or alkynes under mild conditions.
Sonogashira Coupling: Requires a palladium catalyst, a copper co-catalyst, and an appropriate base such as triethylamine.
Major Products:
Cycloadditions: Formation of new cyclic structures.
Sonogashira Coupling: Formation of new carbon-carbon bonds, leading to various substituted furan derivatives.
Comparación Con Compuestos Similares
3-Ethynylfuran: Similar structure but with the ethynyl group attached to the third carbon atom.
2,5-Diethynylfuran: Contains two ethynyl groups attached to the second and fifth carbon atoms.
Comparison: Compared to 3-ethynylfuran, 2-ethynylfuran has a greater electron affinity value . The presence of two ethynyl groups in 2,5-diethynylfuran further enhances its reactivity, making it a useful precursor for the preparation of conducting polymers .
Propiedades
IUPAC Name |
2-ethynylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVCBOZMKFQEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940099 | |
| Record name | 2-Ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18649-64-4 | |
| Record name | Furan, 2-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Ethynylfuran a promising candidate for conducting polymers?
A: 2-Ethynylfuran exhibits strong pi-orbital interactions between its ethynyl and furan moieties, particularly in the 2,5-diethynylfuran configuration. [] This interaction, along with the influence of the oxygen atom in the furan ring and the carbon atoms in the ethynyl group, contributes to favorable HOMO/LUMO energy levels and a suitable band gap. These electronic properties, alongside its energetic stability and dipole moment, make 2-Ethynylfuran and its derivatives potentially useful as precursors for developing conducting polymers. []
Q2: Has the electrical conductivity of polymers incorporating 2-Ethynylfuran been investigated?
A: Yes, studies have explored the electrical conductivity of poly(2-ethynylfuran) (P2EF) when doped with electron acceptors like iodine, bromine, and ferric chloride. [] Interestingly, iodine-doped P2EF exhibited a maximum conductivity of 5 × 10−3 Ω−1 cm−1, a value found to be largely independent of the polymer's molecular weight. [] This suggests that P2EF holds promise for applications requiring conductive polymeric materials.
Q3: What are the typical methods used to polymerize 2-Ethynylfuran?
A: Researchers have successfully polymerized 2-Ethynylfuran and its copolymers using catalysts based on tungsten hexachloride (WCl6) and molybdenum pentachloride (MoCl5). [, ] These catalysts facilitate the polymerization process, enabling the formation of polymers with potentially desirable properties for various applications.
Q4: Are there computational studies available that provide insights into the electronic structure of 2-Ethynylfuran?
A: Yes, the first eleven vertical ionization energies of mono and diethynylfurans have been calculated using electron propagator theory. [] These calculations provide valuable information on the electronic structure and orbital interactions within these molecules, which are crucial for understanding their reactivity and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)

